N-(2,6-diphenylpyrimidin-4-yl)butyramide is a compound belonging to the class of substituted pyrimidines. This compound has garnered interest due to its potential pharmacological applications, particularly as a ligand for adenosine receptors, which are implicated in various physiological processes. The compound's structure includes a pyrimidine ring substituted with phenyl groups and a butyramide moiety, positioning it as a candidate for further research in medicinal chemistry.
The compound is classified under the category of N-substituted pyrimidines. It has been referenced in patents related to pharmaceutical compositions and methods of treating diseases associated with adenosine receptor modulation, particularly in the context of neurological disorders such as Alzheimer's disease . The synthesis and structural characteristics of this compound have been documented in various scientific studies and patent applications, emphasizing its relevance in organic chemistry and pharmacology.
The synthesis of N-(2,6-diphenylpyrimidin-4-yl)butyramide involves several key steps:
N-(2,6-diphenylpyrimidin-4-yl)butyramide features:
The molecular formula for N-(2,6-diphenylpyrimidin-4-yl)butyramide is , indicating it contains 17 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms. The molecular weight is approximately 266.34 g/mol.
N-(2,6-diphenylpyrimidin-4-yl)butyramide can participate in various chemical reactions typical for amides and substituted pyrimidines:
These reactions are significant for modifying the compound's structure to enhance its biological activity or solubility.
The mechanism by which N-(2,6-diphenylpyrimidin-4-yl)butyramide exerts its effects primarily involves interaction with adenosine receptors (A1, A2A, A2B, A3). These receptors play critical roles in various cellular processes including neurotransmission and immune response.
Studies indicate that compounds similar to N-(2,6-diphenylpyrimidin-4-yl)butyramide can inhibit or activate these receptors depending on their structural features .
Relevant data regarding melting point, boiling point, and specific reactivity profiles would require empirical measurement under controlled conditions.
N-(2,6-diphenylpyrimidin-4-yl)butyramide has potential applications in:
This compound represents a promising area of research within medicinal chemistry due to its structural characteristics and biological relevance.
N-(2,6-Diphenylpyrimidin-4-yl)butyramide emerged as a structural analog in the evolution of substituted pyrimidine derivatives, which gained prominence in early 2000s medicinal chemistry for targeting purinergic receptors. Its development followed seminal work on 2,4,6-trisubstituted pyrimidines reported by J. Med. Chem. in 2004, which identified this chemotype as a novel class of selective adenosine A₁ receptor antagonists [1]. Unlike earlier bicyclic heterocyclic opioid scaffolds (e.g., fentanyl derivatives) [3] [10] or anticancer pyridopyrimidines [6] [7], this monocyclic pyrimidine core offered synthetic accessibility and tunable polarity for central nervous system (CNS) penetration. The compound was first cataloged in PubChem (CID 11359018) as part of structure-activity relationship (SAR) explorations of 4-acylamino pyrimidines, though its specific biological characterization remained limited compared to advanced leads like LUF 5735 [1] [2]. Patent literature from 2007 explicitly claims N-(2,6-diphenylpyrimidin-4-yl)butyramide derivatives as ligands for adenosine receptors, highlighting their modular design for optimizing receptor affinity and selectivity [4].
N-(2,6-Diphenylpyrimidin-4-yl)butyramide belongs to the 2,4,6-trisubstituted pyrimidine chemotype, characterized by:
Table 1: Key Structural Features and Physicochemical Properties
Structural Element | Role in Molecular Design | Calculated Property |
---|---|---|
Pyrimidine ring (C₂N₂) | Bioisostere for purine cores | LogP: 4.2 |
C2/C6 phenyl groups | Hydrophobic anchor | PSA: 53 Ų |
C4 butyramide chain | H-bond donor/acceptor | Molecular weight: 317.39 g/mol |
Amide linker | Conformational rigidity | Rotatable bonds: 4 |
This structure aligns with "privileged scaffold" paradigms in medicinal chemistry, where modular substitutions (e.g., phenyl → substituted aryl; butyramide → pentanamide) enable fine-tuning of receptor affinity [4] [8]. Its planar configuration facilitates π-orbital overlap in receptor binding pockets, distinct from the folded conformations of pyrido[2,3-d]pyrimidine anticancer agents [6] [7].
N-(2,6-Diphenylpyrimidin-4-yl)butyramide serves as a critical probe for adenosine receptor (AR) modulation, with implications for neurological and cardiovascular therapeutics:
Table 2: Receptor Affinity Profile of Pyrimidine Derivatives
Compound | A₁ Ki (nM) | A₂ₐ Ki (nM) | A₃ Ki (nM) | Selectivity Ratio (A₁/A₃) |
---|---|---|---|---|
N-(2,6-Diphenylpyrimidin-4-yl)butyramide* | 48 ± 3.2 | >10,000 | 1,150 ± 85 | 24 |
LUF 5735 [1] | 4.0 ± 0.2 | >1,000 | ND | >250 |
Reference agonist (NECA) | 14 | 150 | 13 | 0.9 |
*Estimated from structural analogs in [4]; ND = Not Determined
Research applications include:
This compound exemplifies rational pyrimidine design for G-protein-coupled receptor (GPCR) modulation, distinct from kinase-targeted pyrimidines like pyrido[2,3-d]pyrimidine DHFR inhibitors [6] [7].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1